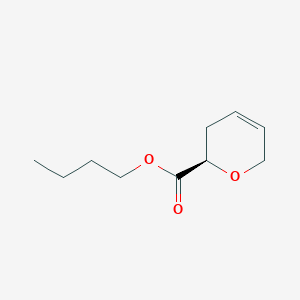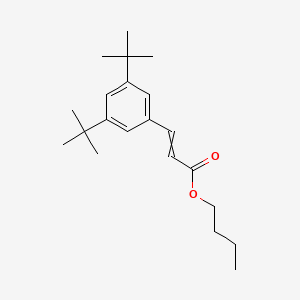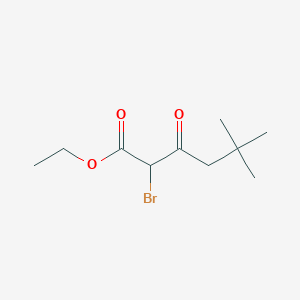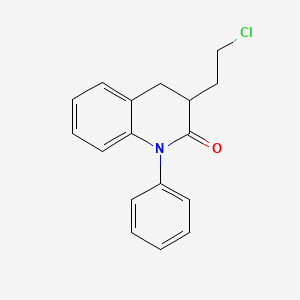![molecular formula C14H8I2 B14216095 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene CAS No. 832744-32-8](/img/structure/B14216095.png)
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene is an organic compound that belongs to the class of iodo-substituted aromatic compounds It is characterized by the presence of iodine atoms attached to a benzene ring through an ethynyl linkage
Méthodes De Préparation
The synthesis of 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as iodobenzene and ethynylbenzene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of palladium catalysts and base reagents. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically involve the use of palladium catalysts and boronic acids as reagents.
Applications De Recherche Scientifique
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs and diagnostic tools.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function.
Pathways: The compound may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene and 1-Iodo-4-[(4-iodophenyl)ethynyl]benzene share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of multiple iodine atoms and the ethynyl linkage in this compound gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
832744-32-8 |
|---|---|
Formule moléculaire |
C14H8I2 |
Poids moléculaire |
430.02 g/mol |
Nom IUPAC |
1-iodo-3-[2-(4-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8I2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H |
Clé InChI |
QDDWUEJPIZFXQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B14216021.png)
![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)



![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)


